N-(Trimethylsilyl)imidazole
CAS No.: 18156-74-6
Cat. No.: VC21119553
Molecular Formula: C6H12N2Si
Molecular Weight: 140.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18156-74-6 |
|---|---|
| Molecular Formula | C6H12N2Si |
| Molecular Weight | 140.26 g/mol |
| IUPAC Name | imidazol-1-yl(trimethyl)silane |
| Standard InChI | InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3 |
| Standard InChI Key | YKFRUJSEPGHZFJ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)N1C=CN=C1 |
| Canonical SMILES | C[Si](C)(C)N1C=CN=C1 |
Introduction
Chemical Identity and Structure
N-(Trimethylsilyl)imidazole, also known as 1-(Trimethylsilyl)imidazole, is an organosilicon compound characterized by an imidazole ring with a trimethylsilyl group attached to one of the nitrogen atoms. The compound has several synonyms commonly used in scientific literature and commercial contexts.
Basic Identification Data
The following table summarizes the key identification parameters for N-(Trimethylsilyl)imidazole:
| Parameter | Value |
|---|---|
| CAS Number | 18156-74-6 |
| EINECS Number | 242-040-3 |
| Molecular Formula | C₆H₁₂N₂Si |
| Molecular Weight | 140.26 g/mol |
| Common Abbreviations | TMSI, TMSIM, TSIM, SIM |
| InChI | InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3 |
N-(Trimethylsilyl)imidazole belongs to the class of imidazoles in which the hydrogen at position 1 is replaced by a trimethylsilyl group . The molecule consists of an imidazole ring with a trimethylsilyl (-Si(CH₃)₃) substituent bonded to one of the nitrogen atoms.
Physical and Chemical Properties
N-(Trimethylsilyl)imidazole exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications.
Physical Properties
The compound exists as a colorless transparent liquid at room temperature with the following physical parameters:
| Property | Value |
|---|---|
| Physical State | Colorless transparent liquid |
| Boiling Point | 93-94°C at 14 mmHg |
| Freezing Point | 5°C |
| Density | 0.956 g/cm³ at 25°C |
| Refractive Index (n₂₀ᴰ) | 1.4751-1.4780 |
| Flash Point | 6°C |
| Solubility | Soluble in acetonitrile, acetone, pyridine |
A notable characteristic of N-(Trimethylsilyl)imidazole is its deliquescent nature, meaning it readily absorbs moisture from ambient air . This property necessitates specific handling and storage protocols to maintain compound integrity.
Synthesis Methods
Several approaches exist for the preparation of N-(Trimethylsilyl)imidazole, with industrial and laboratory methods varying in complexity and yield.
Industrial Production Process
A patented method for the industrial preparation of N-(Trimethylsilyl)imidazole involves the reaction of chlorotrimethylsilane with imidazole following a specific procedure:
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Chlorotrimethylsilane is placed in a mixing tank
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Imidazole is added in batches under continuous mixing over three hours
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The reaction proceeds under controlled conditions:
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Temperature maintained below 60°C
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Pressure controlled at -200-0 mm mercury column
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Rectification process follows:
This method offers advantages over alternative approaches as it:
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Allows reaction at normal temperature
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Reduces hydrogen chloride concentration in the system
Alternative Synthesis Approach
Another common synthesis route employs hexamethyldisilazane and involves a two-step process:
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Esterification reaction using sulfuric acid
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Sulfuric ester-based synthesis of N-(Trimethylsilyl)imidazole
Applications and Uses
N-(Trimethylsilyl)imidazole serves numerous functions across various fields of chemistry and analysis.
Analytical Applications
The compound finds extensive use in analytical chemistry:
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Derivatization agent for gas chromatography/mass spectrometry applications
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Particularly effective with hydroxyl groups in various analytes including lipids
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Microwave heating can significantly enhance efficiency in derivatization reactions
Synthetic Applications
N-(Trimethylsilyl)imidazole participates in numerous synthetic transformations:
| Reaction Type | Application |
|---|---|
| Hydroxyl Silylation | Protection of hydroxyl groups in presence of amines |
| Silyl Aminal Formation | Formation of silyl aminals from appropriate substrates |
| Nitrogen Silylation | Selective silylation of nitrogen-containing compounds |
| Acyl Imidazole Formation | Reaction with esters to generate imidazolides |
| Michael Addition | Catalyst or reagent in Michael-type additions |
| Phosphoroimidazolidate Formation | Formation of phosphoroimidazolidates from phosphates |
The compound demonstrates particular utility in:
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- concentration of a solution resulting from a known mass of compound in a specific volume